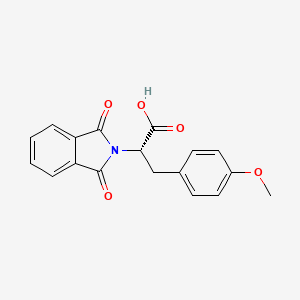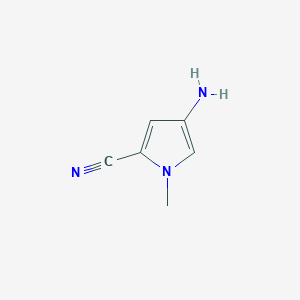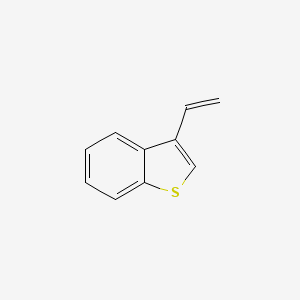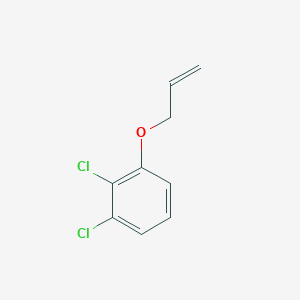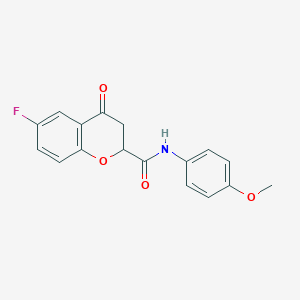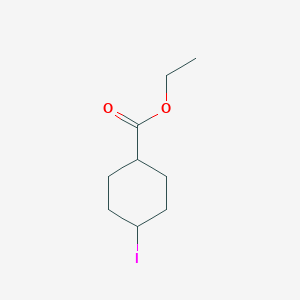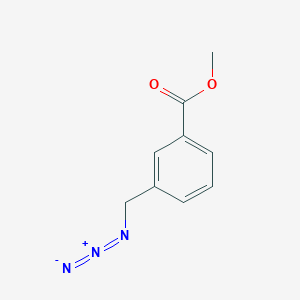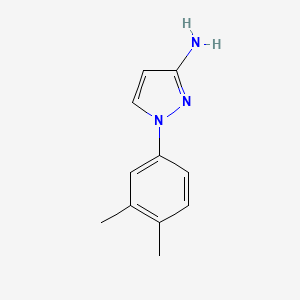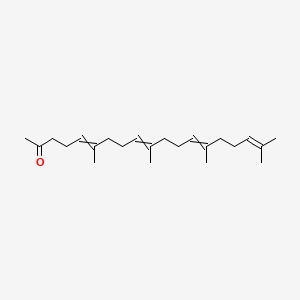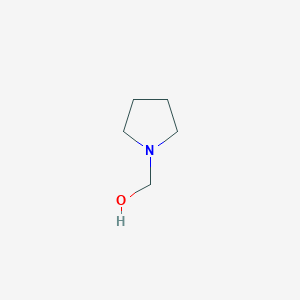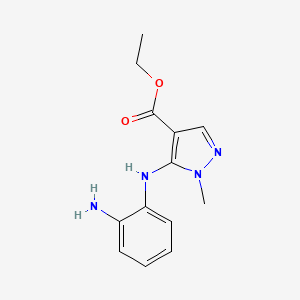
Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester group, an amino group, and a 2-aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Substitution with 2-Aminophenyl Group: The amino group on the pyrazole ring can be introduced via nucleophilic substitution using 2-aminophenylamine.
Esterification: The carboxylic acid group on the pyrazole ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The amino groups in the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) for hydrolysis, followed by reaction with various nucleophiles.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and cancer pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The amino and ester groups allow the compound to form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
- 2-Aminophenyl-1H-pyrazole-4-carboxylate
- 1-Methyl-1H-pyrazole-4-carboxylate
Comparison: Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the 2-aminophenyl and ethyl ester groups, which confer specific chemical reactivity and biological activity
属性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
ethyl 5-(2-aminoanilino)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-3-19-13(18)9-8-15-17(2)12(9)16-11-7-5-4-6-10(11)14/h4-8,16H,3,14H2,1-2H3 |
InChI 键 |
VLRMKYHACWWZEJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC2=CC=CC=C2N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
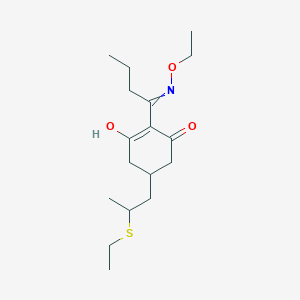
![1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE](/img/structure/B8784402.png)
![N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B8784404.png)
